Hydrazinecarboxamide, 2-(1-(4-hydroxyphenyl)ethylidene)-N-((4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-yl)sulfonyl)-
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Overview
Description
Hydrazinecarboxamide, 2-(1-(4-hydroxyphenyl)ethylidene)-N-((4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-yl)sulfonyl)- is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazinecarboxamide core, a hydroxyphenyl group, and a benzopyran sulfonyl moiety, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxamide, 2-(1-(4-hydroxyphenyl)ethylidene)-N-((4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-yl)sulfonyl)- typically involves multi-step organic reactions. The process may start with the preparation of the hydrazinecarboxamide core, followed by the introduction of the hydroxyphenyl group through electrophilic substitution reactions. The final step involves the sulfonylation of the benzopyran moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
Oxidation products: Quinones, sulfoxides.
Reduction products: Alcohols, amines.
Substitution products: Halogenated derivatives, alkylated compounds.
Scientific Research Applications
Hydrazinecarboxamide, 2-(1-(4-hydroxyphenyl)ethylidene)-N-((4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-yl)sulfonyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the benzopyran sulfonyl moiety can enhance the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Hydrazinecarboxamide derivatives: Compounds with similar core structures but different substituents.
Benzopyran sulfonyl derivatives: Molecules with variations in the benzopyran moiety.
Uniqueness
Hydrazinecarboxamide, 2-(1-(4-hydroxyphenyl)ethylidene)-N-((4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-yl)sulfonyl)- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
85302-45-0 |
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Molecular Formula |
C21H21N3O6S |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
1-[(Z)-1-(4-hydroxyphenyl)ethylideneamino]-3-(4,5,7-trimethyl-2-oxochromen-8-yl)sulfonylurea |
InChI |
InChI=1S/C21H21N3O6S/c1-11-9-13(3)20(19-18(11)12(2)10-17(26)30-19)31(28,29)24-21(27)23-22-14(4)15-5-7-16(25)8-6-15/h5-10,25H,1-4H3,(H2,23,24,27)/b22-14- |
InChI Key |
URBFJWFOWRNPJI-HMAPJEAMSA-N |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=CC(=O)O2)C)S(=O)(=O)NC(=O)N/N=C(/C)\C3=CC=C(C=C3)O)C |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=CC(=O)O2)C)S(=O)(=O)NC(=O)NN=C(C)C3=CC=C(C=C3)O)C |
Origin of Product |
United States |
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